5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
Description
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1260013-11-3) is a bicyclic ketone featuring a chloro substituent at position 5 and a fluoro substituent at position 4 on the aromatic ring. This compound belongs to the indanone family, which is characterized by a fused benzene and cyclopentanone structure. Indanones are pivotal intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and antiproliferative agents .
Properties
IUPAC Name |
5-chloro-4-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRURYMJQFZRENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out at a low temperature (around 5°C) with a slow addition of the reactants over a period of 2 hours. The mixture is then heated to 60°C and maintained at this temperature for 3 hours. The resulting product is then treated with concentrated sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indanone derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. Its unique molecular structure, characterized by a chloro and a fluoro substituent, contributes to its diverse applications.
Medicinal Chemistry Applications
This compound serves as a crucial building block in the synthesis of more complex indole derivatives. These derivatives are known for their biological activities and are valuable in drug development. The compound has shown promise in several pharmacological contexts:
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, which is critical for developing therapeutic agents targeting specific diseases such as cancer and viral infections .
- Receptor Binding : The ability of this compound to bind to various biological receptors enhances its utility in pharmacological research. Studies have demonstrated its potential to inhibit pathways involved in disease progression.
- Antiviral and Anticancer Properties : The compound has been investigated for its effects on viral replication and cancer cell proliferation, indicating its potential as a therapeutic agent.
Materials Science Applications
Beyond medicinal chemistry, this compound is also explored in materials science for the development of novel materials with specific properties:
- Polymer Chemistry : The compound can be used as a precursor in the synthesis of polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology : Its unique structure may allow for applications in nanomaterials, particularly in creating nanocomposites with improved functionalities.
Case Study 1: Antiviral Activity
A study focusing on the antiviral properties of this compound demonstrated significant inhibition of viral replication in vitro. The mechanism involved interaction with viral enzymes, suggesting pathways for further drug development targeting viral infections.
Case Study 2: Cancer Therapeutics
Research published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting cancer cell lines. The study utilized various concentrations of the compound to assess its impact on cell viability and proliferation rates.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of indanones are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Effects : Replacing chlorine with bromine (e.g., 5-Bromo-4-fluoro analog) increases molecular weight by ~40.45 g/mol and may alter lipophilicity and binding affinity in biological systems .
- Fluorine Positioning: Fluorine at C4 (as in the target compound) enhances metabolic stability compared to non-fluorinated analogs, a critical feature in drug design .
- Functional Group Impact : Hydroxyl or methyl groups (e.g., 3-Hydroxy-5-isopropyl derivative) introduce steric and electronic effects that modulate biological activity, such as allelopathic or antiproliferative properties .
Antiproliferative and Enzyme Inhibition:
- FCY-302: A related indanone, (2E)-7-methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one, exhibits antiproliferative activity against leukemia and myeloma cells by targeting cellular oxidant status .
- DDI : The dibromo-hydroxyl analog demonstrates Topoisomerase IIα inhibition, highlighting the role of halogenation in enhancing DNA-intercalating activity .
- EGFR Inhibitors: 5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one (a methoxy-chloro analog) shows efficacy in non-small cell lung cancer (NSCLC) therapy via EGFR kinase inhibition .
Biological Activity
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that includes both chlorine and fluorine substituents. This configuration enhances its lipophilicity and may influence its pharmacokinetic properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action can involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It can act as a modulator for various receptors, potentially impacting signal transduction pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Bacillus subtilis | 0.025 mg/mL |
These results suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:
- Reduction in Cell Viability : IC50 values were reported at approximately 10 µM.
- Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V positivity in treated cells.
This suggests that the compound holds potential as a lead structure for developing new anticancer drugs .
Research Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its applications span various fields:
Chemistry
The compound is utilized as a building block for synthesizing novel compounds with desirable biological activities.
Biology
It is employed in studying enzyme-substrate interactions and exploring biological pathways relevant to disease mechanisms.
Medicine
The potential therapeutic applications include the development of pharmaceuticals targeting specific receptors or enzymes involved in disease progression .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves halogenation and cyclization steps. For chloro-fluoro derivatives, regioselective halogenation using catalysts like AlCl₃ or FeCl₃ under controlled temperatures (40–60°C) is critical. Cyclization via Friedel-Crafts acylation or Pd-catalyzed coupling can follow. Optimization includes solvent selection (e.g., dichloromethane for stability) and stepwise purification using column chromatography. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .
Advanced: How can regioselectivity challenges during simultaneous chloro/fluoro substitution be addressed in dihydroindenone derivatives?
Methodological Answer:
Regioselectivity is influenced by directing groups and steric effects. For 5-chloro-4-fluoro derivatives, meta-directing fluorine at position 4 may necessitate protective strategies (e.g., temporary methoxy groups) to direct chlorine to position 5. Computational modeling (DFT calculations) predicts electron density distribution, guiding reagent choice (e.g., N-chlorosuccinimide vs. Cl₂ gas). Kinetic vs. thermodynamic control experiments (varying temperature/time) further refine selectivity .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR for substituent position confirmation (e.g., fluorine-induced deshielding).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (Cl/F signatures).
- X-ray Crystallography : Resolves structural ambiguities; SHELX software refines crystal data .
- HPLC-PDA : Assess purity (>98%) and detect byproducts .
Advanced: How do chloro and fluoro substituents influence the compound’s electronic properties and reactivity?
Methodological Answer:
Fluorine’s electronegativity increases electron withdrawal, polarizing the indenone core and enhancing electrophilicity at position 5. Chlorine’s polarizability stabilizes radicals, facilitating cross-coupling reactions. Cyclic voltammetry (CV) quantifies redox potentials, while Hammett constants (σ) predict substituent effects on reaction rates. Computational studies (e.g., Mulliken charges) correlate electronic distribution with experimental reactivity .
Basic: What biological screening approaches are used to evaluate this compound’s bioactivity?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based readouts) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar dihydroindenones?
Methodological Answer:
Contradictions arise from assay variability (e.g., cell line specificity) or impurity artifacts. Strategies include:
- Meta-Analysis : Cross-study comparisons using standardized protocols (e.g., CLSI guidelines).
- SAR Studies : Synthesize analogs (e.g., 5-Cl vs. 6-Cl derivatives) to isolate substituent effects.
- Orthogonal Assays : Validate hits via SPR (binding affinity) and transcriptomics (pathway analysis) .
Basic: What safety protocols are critical for handling halogenated dihydroindenones?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant).
- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies differentiate direct enzyme inhibition from indirect cellular effects in mechanism studies?
Methodological Answer:
- Biochemical Assays : Purified enzyme systems (e.g., recombinant kinases) confirm direct inhibition.
- CRISPR Knockouts : Eliminate suspected targets to assess activity loss.
- Proteomics : SILAC labeling identifies downstream pathway modulation .
Basic: How is the compound’s stability assessed under varying experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and humidity (75% RH).
- HPLC Stability Indicating Methods : Monitor degradation products (e.g., hydrolyzed or oxidized forms).
- Long-Term Storage : Store at –20°C in amber vials with desiccants; validate via periodic LC-MS .
Advanced: How can computational methods predict the compound’s metabolic fate and toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate permeability, CYP450 interactions.
- ToxCast Profiling : High-throughput screening against toxicity pathways (e.g., mitochondrial stress).
- Molecular Dynamics (MD) : Simulate liver microsome interactions to identify reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
